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Compound of Interest

Compound Name: Chloromethyl dodecanoate

Cat. No.: B049813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dodecanoic acid, chloromethyl ester, also known as chloromethyl laurate or chloromethyl
dodecanoate, is a fatty acid ester that serves as a crucial reagent in synthetic organic

chemistry. Its bifunctional nature, incorporating a long twelve-carbon aliphatic chain and a

reactive chloromethyl group, makes it a valuable building block for the synthesis of more

complex molecules, particularly in the development of prodrugs and targeted therapeutic

agents. This technical guide provides a comprehensive review of the available literature on

dodecanoic acid, chloromethyl ester, focusing on its chemical properties, synthesis, and

significant applications in medicinal chemistry.

Chemical and Physical Properties
Dodecanoic acid, chloromethyl ester is a colorless to off-white oily liquid. While extensive

experimental data for this specific compound is not readily available in the public domain, its

key properties can be summarized and predicted based on its structure and data from chemical

suppliers.
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Property Value Source/Method

Molecular Formula C₁₃H₂₅ClO₂ -

Molecular Weight 248.79 g/mol -

CAS Number 61413-67-0 [1][2]

Appearance
Clear Colorless Oil to Off-

White
[3]

Boiling Point 296.1 ± 13.0 °C Predicted[4]

Density 0.964 ± 0.06 g/cm³ Predicted[4]

Solubility
Practically insoluble in water

(0.02 g/L at 25 °C)
Calculated[5]

LogP 4.86 Predicted

SMILES CCCCCCCCCCCC(=O)OCCl [1]

InChI Key
XCHDYWCWXAASER-

UHFFFAOYSA-N
[1]

Spectroscopic Data (Predicted)
Detailed experimental spectra for dodecanoic acid, chloromethyl ester are not widely

published. However, based on the known spectral characteristics of similar long-chain esters

and chloromethyl groups, the following data can be predicted.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the

α-protons to the carbonyl group, and the chloromethyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.7 s 2H -O-CH₂-Cl

~ 2.4 t 2H -CH₂-C(=O)-

~ 1.6 quint 2H -CH₂-CH₂-C(=O)-

1.2 - 1.4 m 16H -(CH₂)₈-

~ 0.9 t 3H CH₃-

Predicted shifts are

relative to TMS in

CDCl₃.

¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the different carbon environments

within the molecule.

Chemical Shift (δ) ppm Assignment

~ 172 C=O

~ 68 -O-CH₂-Cl

~ 34 -CH₂-C(=O)-

~ 32 -CH₂-CH₃

29.0 - 29.6 -(CH₂)₇-

~ 25 -CH₂-CH₂-C(=O)-

~ 22 -CH₂-CH₂-CH₃

~ 14 CH₃-

Predicted shifts are relative to TMS in CDCl₃.[6]
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns

characteristic of long-chain esters.

m/z Proposed Fragment

248/250
[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope

pattern)

213 [M - Cl]⁺

199 [M - CH₂Cl]⁺

185 [CH₃(CH₂)₁₀CO]⁺ (Acylium ion)

49/51 [CH₂Cl]⁺

Fragmentation is predicted based on general

principles of ester fragmentation.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the carbonyl group and C-H

bonds.

Wavenumber (cm⁻¹) Assignment

~ 2920, 2850 C-H stretching (aliphatic)

~ 1740 C=O stretching (ester)

~ 1160 C-O stretching (ester)

~ 720 C-Cl stretching

Experimental Protocols
Synthesis of Dodecanoic Acid, Chloromethyl Ester
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While a specific, detailed protocol for the synthesis of dodecanoic acid, chloromethyl ester is

not readily available in peer-reviewed literature, a general and representative procedure can be

adapted from methods for synthesizing chloromethyl esters from carboxylic acids. One

common approach involves the reaction of the carboxylic acid with a chloromethylating agent.

Representative Protocol: Esterification using a Chloromethylating Agent

Materials:

Dodecanoic acid (Lauric acid)

Chloromethyl chlorosulfate or a similar chloromethylating agent[7]

Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Anhydrous sodium sulfate

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve dodecanoic acid (1.0 eq) in the anhydrous

aprotic solvent.

Cool the solution to 0 °C in an ice bath.

Add the non-nucleophilic base (1.1 eq) dropwise to the solution while maintaining the

temperature at 0 °C.

Slowly add the chloromethylating agent (1.1 eq) via the dropping funnel to the reaction

mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude dodecanoic acid, chloromethyl ester by vacuum distillation or column

chromatography on silica gel.

Dodecanoic Acid

Reaction Mixture
(0°C to RT)

Base (e.g., DIPEA)

Chloromethylating Agent
(e.g., Chloromethyl chlorosulfate)

Anhydrous Solvent
(e.g., DCM)

Aqueous Workup
(NaHCO₃, Brine)

Purification
(Distillation or Chromatography)

Dodecanoic Acid,
Chloromethyl Ester
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General Synthesis Workflow

Biological Applications
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The primary documented application of dodecanoic acid, chloromethyl ester is as a synthetic

intermediate in the development of potential therapeutic agents.

Synthesis of Levofloxacin Derivatives with Antitumor
Activity
Dodecanoic acid, chloromethyl ester has been utilized as a reagent in the synthesis of novel

levofloxacin derivatives with potential antitumor properties.[8][9] By derivatizing the carboxylic

acid functionality of levofloxacin, researchers have developed compounds with significant

cytotoxic activity against various cancer cell lines.[1]

One study reported the synthesis of a levofloxacin-laurate conjugate and evaluated its cytotoxic

activity. The IC₅₀ values for this derivative against several human cancer cell lines were

determined.

Cell Line Cancer Type
IC₅₀ (µM) of a
Levofloxacin-Laurate
Derivative

MCF-7 Breast Cancer 1.4[1]

Hep3B Liver Cancer 3.77[1]

L-SR Leukemia 0.96[1]

The proposed mechanism of action for these levofloxacin derivatives involves the inhibition of

topoisomerase II beta, an enzyme crucial for DNA replication and cell division.[1] By inhibiting

this enzyme, the derivatives can induce cell cycle arrest and apoptosis in cancer cells.
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Proposed Anticancer Mechanism

Synthesis of Norbormide Prodrugs
Dodecanoic acid, chloromethyl ester has also been employed in the synthesis of prodrugs of

norbormide, a rat-selective toxicant.[8][10] Norbormide's effectiveness as a rodenticide is

limited by bait shyness in rats, which is attributed to its unpleasant taste and rapid onset of

action. To overcome this, researchers have developed prodrugs that mask the taste and delay

the toxic effects. The lipophilic laurate chain from dodecanoic acid, chloromethyl ester can be

incorporated to modify the physicochemical properties of norbormide, potentially improving its

palatability and efficacy.[10]

Conclusion
Dodecanoic acid, chloromethyl ester is a valuable synthetic tool, particularly in the field of

medicinal chemistry. While detailed information on its intrinsic biological activity is limited, its

utility as a reagent for creating prodrugs and targeted therapies is well-documented. The ability

to introduce a long, lipophilic laurate chain via a reactive chloromethyl linker allows for the

strategic modification of parent molecules to enhance their therapeutic potential, as

demonstrated in the development of novel anticancer agents and improved rodenticides.

Further research into the direct biological effects of dodecanoic acid, chloromethyl ester and
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the development of detailed, publicly available analytical data would be beneficial for its

broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chloromethyl Laurate | CymitQuimica [cymitquimica.com]

2. pharmaffiliates.com [pharmaffiliates.com]

3. Chloromethyl Laurate | 61413-67-0 - Coompo [coompo.com]

4. lookchem.com [lookchem.com]

5. CAS # 61413-67-0, Chloromethyl laurate, Dodecanoyloxymethyl chloride - chemBlink
[chemblink.com]

6. pure.tue.nl [pure.tue.nl]

7. phasetransfercatalysis.com [phasetransfercatalysis.com]

8. Preparation of fatty acid methyl esters by direct transesterification of lipids with aluminium
chloride-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

9. 2-(Chloromethyl)oxirane;dodecanoic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-
2-enoic acid | C33H49ClO7 | CID 176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Dodecanoic Acid,
Chloromethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049813#literature-review-on-dodecanoic-acid-
chloromethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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